2-amino-1-(3-bromophenyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
2-amino-1-(3-bromophenyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a bromophenyl group, a thienylmethyl group, and a pyrroloquinoxaline core, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(3-bromophenyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrroloquinoxaline core, followed by the introduction of the bromophenyl and thienylmethyl groups. Common reagents used in these reactions include bromine, thienylmethyl chloride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(3-bromophenyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in various substituted pyrroloquinoxaline compounds.
Scientific Research Applications
2-amino-1-(3-bromophenyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-1-(3-bromophenyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-1-(3-bromophenyl)ethyl(dimethyl)amine
- 2-amino-1-(3-bromophenyl)ethyl(butyl)methylamine
- 2-amino-1-(3-bromophenyl)-4-(2,5-dimethyl-3-thienyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Uniqueness
2-amino-1-(3-bromophenyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
578744-61-3 |
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Molecular Formula |
C22H16BrN5OS |
Molecular Weight |
478.4g/mol |
IUPAC Name |
2-amino-1-(3-bromophenyl)-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C22H16BrN5OS/c23-13-5-3-6-14(11-13)28-20(24)18(22(29)25-12-15-7-4-10-30-15)19-21(28)27-17-9-2-1-8-16(17)26-19/h1-11H,12,24H2,(H,25,29) |
InChI Key |
WCUNKELKRBWYAY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)C4=CC(=CC=C4)Br)N)C(=O)NCC5=CC=CS5 |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)C4=CC(=CC=C4)Br)N)C(=O)NCC5=CC=CS5 |
Origin of Product |
United States |
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